molecular formula C8H11N3O B1526693 N-(5-aminopyridin-2-yl)-N-methylacetamide CAS No. 92808-22-5

N-(5-aminopyridin-2-yl)-N-methylacetamide

Cat. No. B1526693
CAS RN: 92808-22-5
M. Wt: 165.19 g/mol
InChI Key: LCKLLKQGQQZEOL-UHFFFAOYSA-N
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Description

N-(5-Aminopyridin-2-yl)-N-methylacetamide (NAPMA) is a versatile and important molecule used in a variety of scientific research applications. It is an organic compound with a pyridine ring and an amide group, both of which can be modified to produce a variety of derivatives and analogues. NAPMA has been used in a range of studies, including those related to the mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Bioactive Ligands and Chemosensors

“N-(5-aminopyridin-2-yl)-N-methylacetamide” is a derivative of pyridine, which is a valuable nitrogen-based heterocyclic compound . Pyridine derivatives, including “N-(5-aminopyridin-2-yl)-N-methylacetamide”, can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc., and are considered as a versatile pharmacophore group .

Ion Recognition

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Versatile Solvent

Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . This property can be utilized in various chemical reactions and processes.

Medicinal Applications

“N-(5-aminopyridin-2-yl)-N-methylacetamide” and its derivatives have received great attention in recent years due to their varied medicinal applications . Some examples of pharmaceutical molecules containing N-(pyridin-2-yl)amides and imidazo[1,2-a] pyridines are shown in Fig. 1 .

Synthesis of Other Structures

The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This property makes “N-(5-aminopyridin-2-yl)-N-methylacetamide” a valuable compound in the synthesis of other complex structures.

Conformational Analysis

Conformational analysis can be carried out for “N-(5-aminopyridin-2-yl)-N-methylacetamide” molecule . The most stable, optimized structure can be predicted by the density functional theory calculations . This property is useful in understanding the behavior of the molecule in different environments and predicting its interactions with other molecules.

Mechanism of Action

Target of Action

The primary target of N-(5-aminopyridin-2-yl)-N-methylacetamide is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions including involvement in inflammation and pain.

Mode of Action

N-(5-aminopyridin-2-yl)-N-methylacetamide acts as a selective inhibitor of COX-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition disrupts the production of prostaglandins, leading to a decrease in inflammation and pain.

Biochemical Pathways

By inhibiting COX-1, N-(5-aminopyridin-2-yl)-N-methylacetamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of blood flow. The inhibition of COX-1 leads to a decrease in the production of these prostaglandins, thereby affecting these processes.

Result of Action

The inhibition of COX-1 by N-(5-aminopyridin-2-yl)-N-methylacetamide leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain, as prostaglandins are involved in these processes.

properties

IUPAC Name

N-(5-aminopyridin-2-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKLLKQGQQZEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92808-22-5
Record name N-(5-aminopyridin-2-yl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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